molecular formula C11H8N4O B11459953 4-Cyclopropyl-4-oxobutane-1,1,2,2-tetracarbonitrile

4-Cyclopropyl-4-oxobutane-1,1,2,2-tetracarbonitrile

Cat. No.: B11459953
M. Wt: 212.21 g/mol
InChI Key: VGAMXVOMMJCZHF-UHFFFAOYSA-N
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Description

1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is a complex organic compound known for its unique structure and reactivity. This compound features a cyclopropyl group, an oxoethyl group, and four nitrile groups, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of cyclopropyl ketone with malononitrile under basic conditions, followed by the addition of ethyl cyanoacetate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted nitriles, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group can introduce strain into the molecular structure, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione

Uniqueness

1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is unique due to its combination of a cyclopropyl group and multiple nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

4-cyclopropyl-4-oxobutane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C11H8N4O/c12-4-9(5-13)11(6-14,7-15)3-10(16)8-1-2-8/h8-9H,1-3H2

InChI Key

VGAMXVOMMJCZHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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